molecular formula C16H15N3OS B12733611 Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-77-9

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Katalognummer: B12733611
CAS-Nummer: 83408-77-9
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: DUIVDAQNVYDUTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

The synthesis of Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid with ((2-methylphenyl)amino)- and S-1H-benzimidazol-2-yl ester under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethanethioic acid, ((2-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be compared with other similar compounds, such as:

    Ethanethioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit diverse biological activities, making them useful in various research fields.

Eigenschaften

CAS-Nummer

83408-77-9

Molekularformel

C16H15N3OS

Molekulargewicht

297.4 g/mol

IUPAC-Name

S-(1H-benzimidazol-2-yl) 2-(2-methylanilino)ethanethioate

InChI

InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-10-15(20)21-16-18-13-8-4-5-9-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19)

InChI-Schlüssel

DUIVDAQNVYDUTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NCC(=O)SC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.